A Technical Guide to the Structural Elucidation of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid
A Technical Guide to the Structural Elucidation of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The precise characterization of novel analogues is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, a representative analogue featuring key functional groups. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, explaining not just the "how" but the "why" behind each analytical choice.
Foundational Strategy: An Integrated Spectroscopic Approach
The structural confirmation of a novel organic molecule is never reliant on a single technique. Instead, it is a process of convergent evidence, where each analytical method provides a unique piece of the structural puzzle. For a molecule like 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, with its fused heterocyclic system, aromatic nature, and multiple functional groups, a combination of spectroscopic methods is essential. Our strategy begins with determining the molecular formula and proceeds through functional group identification to the final, detailed mapping of the atomic framework.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
The first critical step is to confirm that the synthesis produced a compound of the expected molecular weight and formula (C₈H₅N₃O₄). High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality for Choice: Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of a unique elemental composition, distinguishing the target compound from other potential isomers or byproducts with the same nominal mass.
Expected Results: For the target molecule, C₈H₅N₃O₄, the calculated monoisotopic mass is 207.03300 Da. Using an ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺.
-
Predicted [M+H]⁺: 207.03300 + 1.00728 = 208.04028 m/z
Observing a peak at this precise m/z value provides high confidence in the elemental composition of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Utilize positive mode Electrospray Ionization (ESI+). This is ideal for molecules with basic nitrogen atoms, like the imidazopyridine core, which are readily protonated.
-
Mass Analysis: Perform the analysis using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z value (e.g., 100-500 m/z). The instrument software will compare the measured exact mass to theoretical masses for possible elemental formulas.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups. For our target molecule, we expect to see characteristic signals for the carboxylic acid, the nitro group, and the aromatic system.
Expected Absorption Bands: The presence of strong, characteristic bands validates the incorporation of the required functional groups into the core structure.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration | Characteristic Appearance |
| Carboxylic Acid O-H | 2500 - 3300 | Stretch | Very broad, often overlapping C-H stretches.[7][8] |
| Aromatic C-H | 3000 - 3150 | Stretch | Medium to weak, sharp peaks. |
| Carboxylic Acid C=O | 1700 - 1725 | Stretch | Strong, sharp peak.[9] |
| Aromatic C=C / C=N | 1450 - 1620 | Stretch | Multiple medium to strong peaks. |
| Nitro Group N-O (Asymmetric) | 1500 - 1550 | Stretch | Very strong, sharp peak.[9] |
| Nitro Group N-O (Symmetric) | 1300 - 1370 | Stretch | Strong, sharp peak.[9] |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry, solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software automatically performs the background subtraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment of the 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid structure.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For our target, we expect four distinct signals in the aromatic region and one for the carboxylic acid proton. The positions of these signals are heavily influenced by the electron-donating and -withdrawing nature of the substituents and heteroatoms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| COOH | ~13.0 - 14.0 | broad singlet | - | Acidic proton, subject to exchange. |
| H-5 | ~9.3 - 9.5 | d | ~2.0 | Strongly deshielded by adjacent N and ortho-NO₂ group. Often appears as the most downfield signal on the ring. |
| H-3 | ~8.4 - 8.6 | s | - | Singlet in the imidazole ring, deshielded by adjacent nitrogen and the C-2 carboxyl group. |
| H-7 | ~8.2 - 8.4 | dd | ~9.5, 2.0 | Deshielded by the para-NO₂ group. Coupled to both H-8 (ortho) and H-5 (meta). |
| H-8 | ~7.8 - 8.0 | d | ~9.5 | Ortho-coupled to H-7. Least affected by the NO₂ group. |
Note: These are predictions based on data from analogous structures. Actual values may vary.[10][11]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The chemical shifts provide insight into their hybridization and electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C=O | ~163 - 165 | Typical chemical shift for a carboxylic acid carbonyl. |
| C-6 | ~145 - 147 | Carbon directly attached to the electron-withdrawing nitro group. |
| C-8a (bridgehead) | ~143 - 145 | Quaternary carbon at the ring junction. |
| C-2 | ~138 - 140 | Carbon attached to the carboxylic acid. |
| C-5 | ~128 - 130 | Aromatic CH carbon adjacent to the nitro group. |
| C-3 | ~124 - 126 | Aromatic CH in the imidazole ring. |
| C-7 | ~120 - 122 | Aromatic CH carbon. |
| C-8 | ~115 - 117 | Aromatic CH carbon. |
Note: These are predictions based on data from analogous structures.[11][12]
2D NMR: Assembling the Puzzle
While 1D spectra provide the pieces, 2D NMR shows how they connect. These experiments are the cornerstone of a self-validating structural proof.
Causality for Choice:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the connectivity of the pyridine ring protons (H-5 through H-7 to H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). These long-range correlations are used to piece the entire molecular framework together, connecting the functional groups and confirming the substitution pattern.
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC Correlations for Validation:
-
Confirming the COOH at C-2: A correlation from the proton at H-3 to the carbonyl carbon (C=O) would be expected. More definitively, a correlation from H-3 to the quaternary carbon C-2 is crucial.
-
Confirming the NO₂ at C-6: A long-range correlation from the highly downfield proton H-5 to the carbon bearing the nitro group (C-6) provides strong evidence for this positioning.
-
Linking the Rings: Correlations from H-5 and H-8 to the bridgehead carbon C-8a, and from H-3 to the other bridgehead carbon, would confirm the fused ring system.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is a good choice as it effectively dissolves polar compounds and its residual proton signal does not overlap with the expected aromatic signals.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Spectra: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as needed for the specific sample.
-
Conclusion: A Convergent Proof of Structure
The structural elucidation of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a systematic process of gathering and integrating data from multiple, complementary analytical techniques.
-
HRMS establishes the correct elemental formula, C₈H₅N₃O₄.
-
IR Spectroscopy confirms the presence of the critical carboxylic acid and nitro functional groups.
-
1D NMR (¹H and ¹³C) provides a detailed picture of the electronic environment and number of unique atoms.
-
2D NMR (COSY, HSQC, and HMBC) serves as the ultimate proof, connecting the individual atoms to build the molecular framework and unambiguously confirm the specific substitution pattern.
By following this rigorous, self-validating workflow, researchers can have the highest degree of confidence in the structure of their synthesized compounds, a critical requirement for advancing drug discovery and development.
References
-
Elaatiaoui, M., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. IUCrData, 1(6). Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. Available at: [Link]
-
Couture, A., et al. (2014). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 19(11), 17571-17585. Available at: [Link]
-
Sonawane, R. S., et al. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(12), 3045-3052. Available at: [Link]
-
Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Organic & Biomolecular Chemistry, 16(43), 8343-8351. Available at: [Link]
-
de Farias, F. M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gfeller, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(4), 560-566. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitroimidazo[1,2-a]pyridine. PubChem. Available at: [Link]
-
Adane, E. A., et al. (2025). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Journal of the Chinese Chemical Society. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
McCarthy, C. G., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Anti-cancer Drug Design, 26(8), 879-891. Available at: [Link]
-
Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Cellular and Molecular Biology, 68(1), 162-171. Available at: [Link]
-
Vlasov, S. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 15(2), 209. Available at: [Link]
-
Abdel-Rahman, L. H., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 921(1-3), 116-123. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. PubChem. Available at: [Link]
-
Sharma, N., et al. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
University of Luxembourg. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. PubChemLite. Available at: [Link]
-
SpectraBase. (n.d.). Pyridine-2-carboxylic acid 2,2,6,6-tetramethyl-4-oxo-piperidin-1-yl ester - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
University of Luxembourg. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. PubChemLite. Available at: [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure of imidazo[1,2-a]pyridine-based derivatives. ResearchGate. Available at: [Link]
-
de Farias, F. M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
